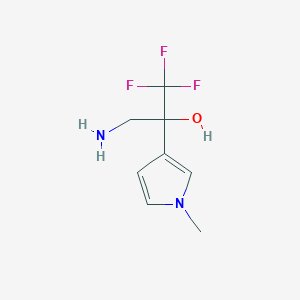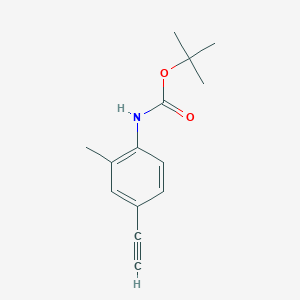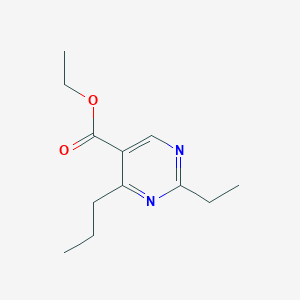
3-(5-Methylthiophen-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methylthiophen-3-yl)benzoic acid is a compound that features a benzoic acid moiety substituted with a 5-methylthiophene group. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . Thiophene derivatives are recognized for their biological and physiological functions, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
準備方法
The synthesis of 3-(5-Methylthiophen-3-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation method involves the coupling of a boronic acid derivative of 5-methylthiophene with a halogenated benzoic acid under the presence of a palladium catalyst and a base.
化学反応の分析
3-(5-Methylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the thiophene ring can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions to form sulfoxides or sulfones . The benzoic acid moiety can also participate in electrophilic aromatic substitution reactions, where it can be nitrated, sulfonated, or halogenated under appropriate conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and halogens.
科学的研究の応用
3-(5-Methylthiophen-3-yl)benzoic acid has a wide range of applications in scientific research. In medicinal chemistry, thiophene derivatives are explored for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, thiophene-based compounds are used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
作用機序
The mechanism of action of 3-(5-Methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to inhibit kinases, modulate estrogen receptors, and act as antioxidants . The compound’s ability to interact with these targets is attributed to its unique chemical structure, which allows it to form stable interactions with proteins and other biomolecules. This interaction can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
類似化合物との比較
3-(5-Methylthiophen-3-yl)benzoic acid can be compared with other thiophene derivatives, such as 2,5-dimethylthiophene and 3-(2-thienyl)benzoic acid . While these compounds share a common thiophene core, their substitution patterns and functional groups result in different chemical and biological properties. For example, 2,5-dimethylthiophene is known for its anti-inflammatory activity, while 3-(2-thienyl)benzoic acid has been studied for its potential as an anti-cancer agent . The presence of the 5-methyl group in this compound provides unique steric and electronic effects, making it distinct from other thiophene derivatives.
特性
分子式 |
C12H10O2S |
|---|---|
分子量 |
218.27 g/mol |
IUPAC名 |
3-(5-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-5-11(7-15-8)9-3-2-4-10(6-9)12(13)14/h2-7H,1H3,(H,13,14) |
InChIキー |
QNMIRNFWXBVTBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)C2=CC(=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)
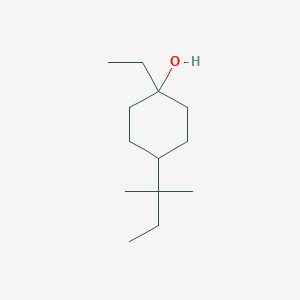

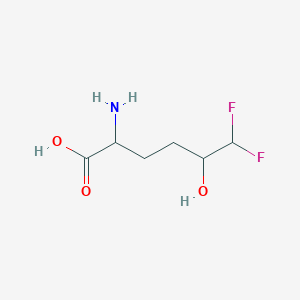
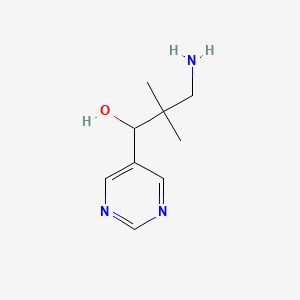
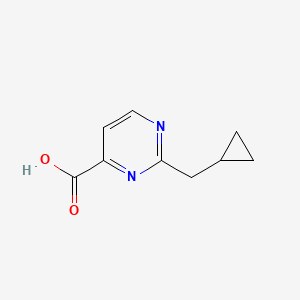
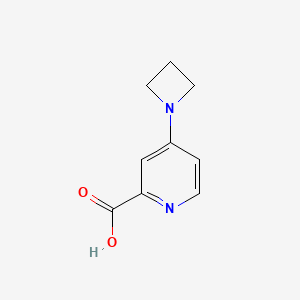

![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
